molecular formula C46H30N4O4 B11928449 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine

5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine

Cat. No.: B11928449
M. Wt: 702.8 g/mol
InChI Key: FXQQHUPTJQTFGP-UHFFFAOYSA-N
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Description

5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine: is a synthetic porphyrin compound with the molecular formula C46H30N4O4 and a molecular weight of 702.75 g/mol . Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular porphyrin is characterized by its two phenyl groups and two carboxyphenyl groups attached to the porphyrin ring, making it a versatile compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine undergoes various chemical reactions, including:

    Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

    Substitution: The phenyl and carboxyphenyl groups can undergo electrophilic substitution reactions[][3].

Common Reagents and Conditions:

    Oxidation: DDQ, ferric chloride (FeCl3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents like bromine (Br2), chlorine (Cl2)[][3]

Major Products:

    Oxidation Products: Porphyrin dications

    Reduction Products: Porphyrinogen

    Substitution Products: Halogenated porphyrins[][3]

Scientific Research Applications

5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine primarily involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can damage cellular components and lead to cell death. The molecular targets include cellular membranes, proteins, and nucleic acids. The pathways involved are primarily oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a building block for more complex structures .

Properties

Molecular Formula

C46H30N4O4

Molecular Weight

702.8 g/mol

IUPAC Name

4-[15-(4-carboxyphenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid

InChI

InChI=1S/C46H30N4O4/c51-45(52)31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(18-14-30)46(53)54)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,(H,51,52)(H,53,54)

InChI Key

FXQQHUPTJQTFGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3

Origin of Product

United States

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